molecular formula C14H11F3N2O3S B7641815 2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid

2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid

Cat. No. B7641815
M. Wt: 344.31 g/mol
InChI Key: QBEDLIXWXGPACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid, also known as TTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TTA belongs to the class of thiazolidinedione derivatives, which are known to have anti-inflammatory and anti-diabetic effects.

Mechanism of Action

The mechanism of action of 2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell differentiation. This compound has been shown to bind to PPARγ and activate its transcriptional activity, leading to the regulation of downstream target genes involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. Moreover, this compound has been shown to improve glucose metabolism and insulin sensitivity by regulating the expression of genes involved in glucose uptake and utilization. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also stable under various experimental conditions and can be stored for a long time without degradation. Moreover, this compound has been extensively studied in animal models and has been shown to have a wide range of therapeutic effects. However, there are also some limitations to the use of this compound in lab experiments. This compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. Moreover, this compound has been shown to have some toxic effects at high doses, and its long-term effects on human health are unknown.

Future Directions

There are several future directions for the study of 2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid. First, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials. Second, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic effects. Third, the potential use of this compound in combination with other drugs or therapies needs to be explored. Fourth, the development of new this compound derivatives with improved pharmacological properties should be pursued. Finally, the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and autoimmune disorders, needs to be investigated.

Synthesis Methods

2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid can be synthesized by a multi-step reaction process, starting from commercially available starting materials. The synthesis of this compound involves the reaction of 2-aminothiazole with 2-(trifluoromethyl)benzoyl chloride, followed by the reaction with ethyl chloroacetate and subsequent hydrolysis to obtain the final product. The purity and yield of this compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Moreover, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[2-[[2-[2-(trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-4-2-1-3-8(10)5-11(20)19-13-18-9(7-23-13)6-12(21)22/h1-4,7H,5-6H2,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEDLIXWXGPACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=NC(=CS2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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